molecular formula C10H12O3 B12304971 (S)-2-(3-methoxyphenyl)propanoic acid

(S)-2-(3-methoxyphenyl)propanoic acid

Cat. No.: B12304971
M. Wt: 180.20 g/mol
InChI Key: SJGKYVCZSNGHPC-ZETCQYMHSA-N
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Description

(S)-2-(3-Methoxyphenyl)propanoic acid is an organic compound that belongs to the class of phenylpropanoic acids It is characterized by the presence of a methoxy group attached to the benzene ring and a chiral center at the second carbon of the propanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(3-methoxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of 3-methoxyphenylacrylic acid using a chiral catalyst. The reaction conditions typically include the use of a hydrogen source, such as hydrogen gas, and a chiral catalyst, such as a rhodium complex. The reaction is carried out under mild conditions, with temperatures ranging from 25°C to 50°C and pressures of 1-5 atm.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and increased efficiency. The use of immobilized chiral catalysts in packed bed reactors is also common, as it facilitates catalyst recovery and reuse.

Chemical Reactions Analysis

Types of Reactions: (S)-2-(3-Methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The methoxy group on the benzene ring can undergo nucleophilic substitution reactions, such as demethylation using boron tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at 0°C to room temperature.

    Substitution: Boron tribromide in dichloromethane at -78°C to room temperature.

Major Products:

    Oxidation: 3-Methoxybenzaldehyde or 3-methoxyacetophenone.

    Reduction: 3-Methoxyphenylpropanol.

    Substitution: 3-Hydroxyphenylpropanoic acid.

Scientific Research Applications

(S)-2-(3-Methoxyphenyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential as a precursor in the biosynthesis of natural products.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory agent due to its structural similarity to non-steroidal anti-inflammatory drugs.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2-(3-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes involved in the inflammatory response, such as cyclooxygenase. The methoxy group and the chiral center play crucial roles in its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

    3-Phenylpropanoic acid: Lacks the methoxy group, resulting in different chemical properties and biological activities.

    3-(3-Methoxyphenyl)propionic acid: Similar structure but differs in the position of the methoxy group, leading to variations in reactivity and applications.

    Propanoic acid: A simpler structure without the phenyl and methoxy groups, used primarily as a preservative and in polymer production.

Uniqueness: (S)-2-(3-Methoxyphenyl)propanoic acid is unique due to its chiral center and the presence of the methoxy group, which confer specific chemical reactivity and biological activity. These features make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

(2S)-2-(3-methoxyphenyl)propanoic acid

InChI

InChI=1S/C10H12O3/c1-7(10(11)12)8-4-3-5-9(6-8)13-2/h3-7H,1-2H3,(H,11,12)/t7-/m0/s1

InChI Key

SJGKYVCZSNGHPC-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)OC)C(=O)O

Canonical SMILES

CC(C1=CC(=CC=C1)OC)C(=O)O

Origin of Product

United States

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